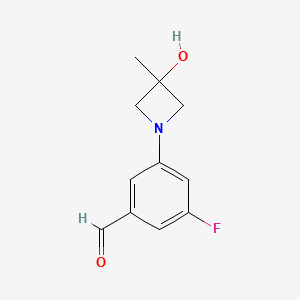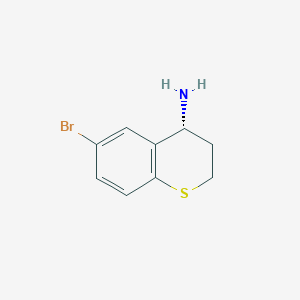
(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine is an organic compound that belongs to the class of benzothiopyran derivatives This compound is characterized by the presence of a bromine atom at the 6th position and an amine group at the 4th position on the benzothiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Reduction: The reduction of the resulting bromo compound to introduce the amine group at the 4th position can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cyclization: The formation of the benzothiopyran ring can be achieved through cyclization reactions involving appropriate starting materials and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups using nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Functionalized benzothiopyran derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with unique properties.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings with specific functionalities.
Mechanism of Action
The mechanism of action of (4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzothiopyran derivatives: Compounds with similar benzothiopyran structures but different substituents.
Benzoxazole derivatives: Compounds with a benzoxazole ring instead of a benzothiopyran ring.
Thiazolidine derivatives: Compounds with a thiazolidine ring structure.
Uniqueness
(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine is unique due to the specific combination of the bromine atom at the 6th position and the amine group at the 4th position on the benzothiopyran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10BrNS |
|---|---|
Molecular Weight |
244.15 g/mol |
IUPAC Name |
(4R)-6-bromo-3,4-dihydro-2H-thiochromen-4-amine |
InChI |
InChI=1S/C9H10BrNS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2/t8-/m1/s1 |
InChI Key |
BBIVYWYYBBNZIL-MRVPVSSYSA-N |
Isomeric SMILES |
C1CSC2=C([C@@H]1N)C=C(C=C2)Br |
Canonical SMILES |
C1CSC2=C(C1N)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3'-methylspiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176511.png)

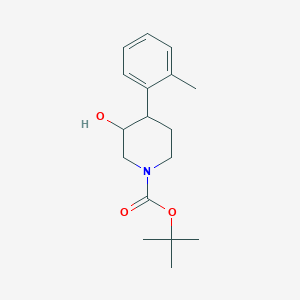
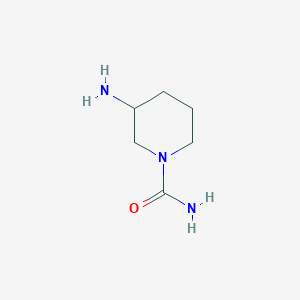
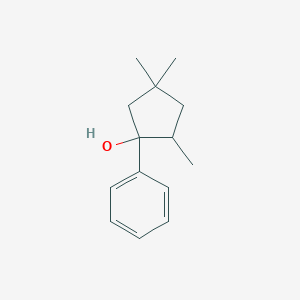
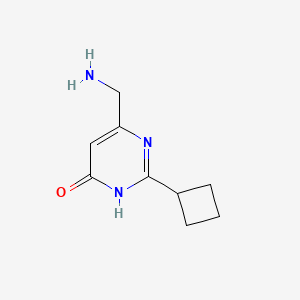
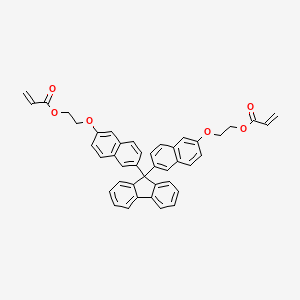

![2-[2-(2,6-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13176540.png)

